1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt (C₅H₆N₃O₃Na) is a heterocyclic compound featuring a pyrazole core with 4,5-dione functionalities. Key structural attributes include:
- 1,3-Dimethyl substitution: Enhances steric stability and influences electronic properties.
- Sodium salt: Improves aqueous solubility, critical for pharmaceutical or industrial applications.
Properties
IUPAC Name |
sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTIXBVDHFTF-ZULQGGHCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=N[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt typically involves several steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Oxime Formation: The next step involves the conversion of the pyrazole derivative to its oxime form.
Sodium Salt Formation: Finally, the oxime is converted to its sodium salt form by neutralizing it with sodium hydroxide.
Industrial production methods often involve optimizing these steps to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. Specifically, the sodium salt form of 1H-Pyrazole-4,5-dione has shown potential as:
- Anti-inflammatory agents : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
- Antimicrobial activity : Research has demonstrated that certain pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial therapies.
Agricultural Chemistry
In agriculture, the compound is being investigated for its role as:
- Herbicides : The structural characteristics of pyrazoles allow them to act as effective herbicides by inhibiting specific metabolic pathways in plants.
- Pesticides : The compound's efficacy against various pests has been evaluated, showing promise in pest control formulations.
Material Science
The unique chemical structure of 1H-Pyrazole-4,5-dione allows it to be used in:
- Polymer additives : Its incorporation into polymers can enhance thermal stability and mechanical properties.
- Corrosion inhibitors : The compound has been studied for its ability to protect metals from corrosion in various environments.
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives and their evaluation as COX inhibitors. The sodium salt form exhibited significant inhibition activity compared to traditional NSAIDs .
Case Study 2: Herbicidal Activity
Research conducted by agricultural scientists examined the herbicidal efficacy of 1H-Pyrazole derivatives against common weeds. Results showed a reduction in weed biomass by up to 80% when applied at optimal concentrations .
Case Study 3: Corrosion Inhibition
A study focused on the use of pyrazole compounds as corrosion inhibitors in acidic environments demonstrated that the sodium salt form provided substantial protection to steel surfaces due to its adsorption properties .
Data Tables
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Pyrazole Derivatives
Pyrazole-based diones are a niche class of compounds with diverse applications. Below is a comparison with analogs from recent literature ():
| Compound | Core Structure | Substituents | Functional Groups | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyrazole-4,5-dione | 1,3-dimethyl, 4-oxime, sodium salt | Dione, oxime, ionic sodium | High solubility, potential reactivity |
| 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl | Pyrazole-3-one | 1,5-dimethyl, 2-phenyl | Keto, phenyl | Lipophilic, aromatic interactions |
| Coumarin-linked pyrimidinone derivatives | Pyrimidinone | Coumarin, tetrazole, phenyl | Lactone, tetrazole | Fluorescence, bioactivity |
Key Observations :
- The target’s sodium salt and oxime distinguish it from non-ionic pyrazole analogs, likely enhancing hydrophilicity and metal-binding capacity.
- 1,3-Dimethyl groups may reduce steric hindrance compared to bulkier substituents (e.g., phenyl or coumarin), favoring specific reaction pathways.
Comparison with Other Dione-Containing Heterocycles
Diones in piperazine () and morpholine () frameworks exhibit distinct bioactivities and synthetic routes:
Table 2: Dione Heterocycles Comparison
Structural Implications :
- Ring size : The pyrazole’s compact five-membered ring may confer rigidity compared to flexible piperazine/morpholine diones.
- Bioactivity: Piperazine diones show antiviral activity, suggesting the target’s oxime group (a known pharmacophore) could similarly interact with biological targets .
Biological Activity
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
1H-Pyrazole-4,5-dione derivatives are characterized by their pyrazole ring structure, which contributes to their biological activity. The specific compound in focus has the following characteristics:
- Molecular Formula : C₅H₆N₂O₂
- CAS Number : 113902-46-8
- Molecular Weight : 126.11 g/mol
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, the compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.
Research Findings :
- A study indicated that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indexes suggesting lower gastrointestinal toxicity compared to traditional NSAIDs like aspirin and ibuprofen .
- In experimental models such as carrageenan-induced paw edema in rats, these compounds demonstrated substantial reduction in inflammation .
| Compound | IC50 (μg/mL) | COX-2 Inhibition (%) |
|---|---|---|
| Pyrazole Derivative A | 54.65 | 26.19 |
| Pyrazole Derivative B | 57.24 | 30.95 |
| Celecoxib (Standard) | 54.65 | 22 |
2. Antitumor Activity
The antitumor potential of pyrazole derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study :
- In vitro studies on HepG2 human hepatoblastoma cell lines revealed that certain palladium complexes derived from pyrazoles exhibited cytotoxic effects with up to 57.6% inhibition of cell proliferation .
| Compound | Cell Line | % Cytotoxicity |
|---|---|---|
| Pyrazole Complex A | HepG2 | 57.6 |
| Pyrazole Complex B | U937 (Leukemia) | Significant Apoptosis Induction |
3. Antibacterial Activity
The antibacterial properties of pyrazole derivatives are noteworthy as well. Research indicates that these compounds can effectively inhibit bacterial growth.
Findings :
- Various pyrazole derivatives were tested against common bacterial strains, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
| Bacterial Strain | MIC (μg/mL) for Pyrazole Derivative |
|---|---|
| E. coli | <10 |
| S. aureus | <15 |
| P. aeruginosa | <20 |
The biological activities of 1H-Pyrazole-4,5-dione derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to reduced tumor viability.
- Antimicrobial Action : The compounds interfere with bacterial cell wall synthesis or metabolic pathways, resulting in bacterial death.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Chalcone | Hydrazine hydrate + formic acid | Ethanol | Reflux | 65–75% | |
| Ketone derivative | Hydrazine monohydrate | DMF | 80°C | 82% |
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., oxime protons at δ 8–10 ppm, methyl groups at δ 2–3 ppm) and verify substituent positions .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–O stretch ~1250 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .
- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
Note : Purity should be assessed via HPLC with UV detection (λ = 254 nm) to detect trace impurities .
Basic: How can researchers evaluate the thermal and hydrolytic stability of this sodium salt under varying pH and temperature conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures and identify degradation products under nitrogen/air atmospheres .
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 48–72 hours, followed by HPLC analysis to quantify degradation .
- Moisture sensitivity : Store samples in desiccators with controlled humidity (e.g., silica gel for anhydrous conditions) and monitor via Karl Fischer titration .
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships for biological applications?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and interaction sites .
- Molecular docking : Simulate binding affinities with target proteins (e.g., dihydrofolate reductase [DHFR]) using software like AutoDock Vina. Focus on hydrogen bonds and hydrophobic interactions between the oxime group and active-site residues .
- MD simulations : Assess conformational stability of the sodium salt in aqueous environments over 100-ns trajectories .
Q. Table 2: Docking Scores for Pyrazole Derivatives
| Compound | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Derivative 4i | -9.2 | H-bond with Arg28, π-π stacking with Phe34 | |
| Derivative 4j | -8.7 | Hydrophobic interaction with Leu22 |
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. anticancer results) be resolved?
Answer:
- Assay standardization : Use CLSI/MIC guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling to ensure reproducibility .
- Counter-screening : Test compounds against non-target enzymes (e.g., COX-2 for off-target effects) to rule out false positives .
- Mechanistic studies : Perform ROS detection assays or flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
Advanced: What role does the sodium ion play in modulating solubility and biological interactions?
Answer:
- Solubility enhancement : Sodium salts generally exhibit higher aqueous solubility than free acids. Quantify via shake-flask method (logP measurement) .
- Ion exchange effects : Compare activity of the sodium salt with potassium or ammonium analogs to assess cation-specific interactions in biological assays .
- Chelation studies : Use UV-Vis spectroscopy to detect metal ion binding (e.g., Fe³⁺, Cu²⁺), which may alter bioavailability .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms or regioselectivity?
Answer:
- Single-crystal X-ray diffraction : Differentiate between keto-enol tautomers by analyzing bond lengths (C=O vs. C–O) and hydrogen-bonding networks .
- Variable-temperature NMR : Monitor tautomeric equilibria in solution by observing chemical shift changes at 25–100°C .
Advanced: What strategies mitigate synthetic byproducts (e.g., tetrazole or isoxazole impurities) during pyrazole-dione formation?
Answer:
- Reagent stoichiometry : Limit excess hydrazine to prevent cyclization into tetrazole byproducts .
- Acid catalysis : Use HCl or H₂SO₄ to suppress competing pathways (e.g., isoxazole formation via Beckmann rearrangement) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the target compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
